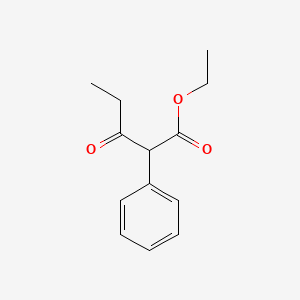
2,2-Bis(allyloxymethyl)butyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(allyloxymethyl)butyl methacrylate: is an organic compound with the molecular formula C₁₆H₂₆O₄. It is a methacrylate ester that features two allyloxymethyl groups attached to a butyl backbone. This compound is known for its applications in polymer chemistry, where it is used as a monomer in the synthesis of various polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(allyloxymethyl)butyl methacrylate typically involves the esterification of methacrylic acid with 2,2-Bis(allyloxymethyl)butanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Polymerization: 2,2-Bis(allyloxymethyl)butyl methacrylate undergoes free-radical polymerization to form polymers. This reaction is initiated by free-radical initiators such as azobisisobutyronitrile or benzoyl peroxide.
Common Reagents and Conditions:
Polymerization: Free-radical initiators, heat, or ultraviolet light.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: Methacrylic acid and 2,2-Bis(allyloxymethyl)butanol.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Bis(allyloxymethyl)butyl methacrylate is used as a monomer in the synthesis of copolymers and homopolymers. These polymers are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Biology and Medicine: In biomedical research, polymers derived from this compound are explored for use in drug delivery systems and tissue engineering. The biocompatibility and tunable properties of these polymers make them suitable for various medical applications .
Industry: The compound is also used in the production of specialty plastics and resins. Its ability to form cross-linked networks makes it valuable in the manufacture of high-performance materials .
Mecanismo De Acción
The primary mechanism by which 2,2-Bis(allyloxymethyl)butyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can form cross-linked networks, enhancing their mechanical strength and chemical resistance .
Comparación Con Compuestos Similares
Butyl methacrylate: Similar in structure but lacks the allyloxymethyl groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of allyloxymethyl groups.
Methyl methacrylate: A simpler methacrylate ester without additional functional groups.
Uniqueness: 2,2-Bis(allyloxymethyl)butyl methacrylate is unique due to the presence of two allyloxymethyl groups, which provide additional sites for cross-linking and enhance the mechanical properties of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
20241-99-0 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3 |
Clave InChI |
DDZCXKJJOQTKQP-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC=C)(COCC=C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)


![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
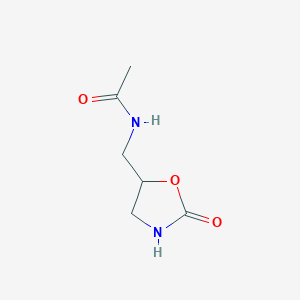


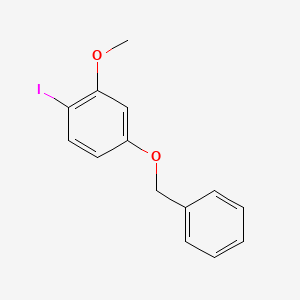
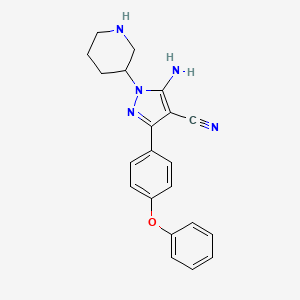
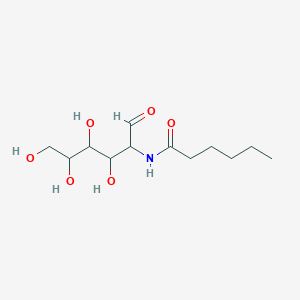
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)
